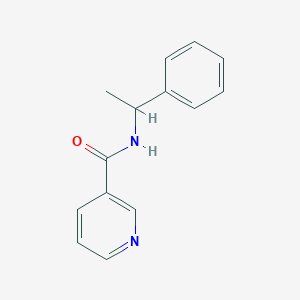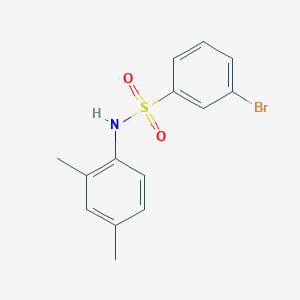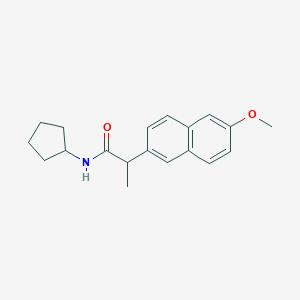
2-ethoxy-N-(2-isopropylphenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-(2-isopropylphenyl)nicotinamide, also known as EIPN, is a chemical compound that belongs to the class of nicotinamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience and drug discovery.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-N-(2-isopropylphenyl)nicotinamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been reported to have neuroprotective effects and to enhance cognitive function. 2-ethoxy-N-(2-isopropylphenyl)nicotinamide has also been studied for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 2-ethoxy-N-(2-isopropylphenyl)nicotinamide is not fully understood. However, it has been reported to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in an increase in acetylcholine levels in the brain, which is thought to contribute to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
2-ethoxy-N-(2-isopropylphenyl)nicotinamide has been reported to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. 2-ethoxy-N-(2-isopropylphenyl)nicotinamide has also been reported to decrease the levels of reactive oxygen species (ROS), which can cause damage to cells and contribute to neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-ethoxy-N-(2-isopropylphenyl)nicotinamide in lab experiments is its high purity. This allows for accurate and reproducible results. However, one limitation of using 2-ethoxy-N-(2-isopropylphenyl)nicotinamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-ethoxy-N-(2-isopropylphenyl)nicotinamide. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in human trials. Another area of interest is its potential as a cognitive enhancer. Studies are needed to determine the optimal dosage and duration of treatment for cognitive enhancement. Additionally, further studies are needed to elucidate the mechanism of action of 2-ethoxy-N-(2-isopropylphenyl)nicotinamide and to identify other potential targets for therapeutic intervention.
Synthesemethoden
The synthesis of 2-ethoxy-N-(2-isopropylphenyl)nicotinamide involves the reaction of 2-isopropylphenylhydrazine with ethyl nicotinate in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified through recrystallization to obtain pure 2-ethoxy-N-(2-isopropylphenyl)nicotinamide. This method has been reported to yield 2-ethoxy-N-(2-isopropylphenyl)nicotinamide with a purity of over 98%.
Eigenschaften
Produktname |
2-ethoxy-N-(2-isopropylphenyl)nicotinamide |
|---|---|
Molekularformel |
C17H20N2O2 |
Molekulargewicht |
284.35 g/mol |
IUPAC-Name |
2-ethoxy-N-(2-propan-2-ylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H20N2O2/c1-4-21-17-14(9-7-11-18-17)16(20)19-15-10-6-5-8-13(15)12(2)3/h5-12H,4H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
USPDELULBKWRAF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2C(C)C |
Kanonische SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(dimethylamino)phenyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270355.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B270358.png)




![Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270370.png)





![8-Bromo-3,6-dichloroimidazo[1,2-a]pyrazine](/img/structure/B270408.png)
